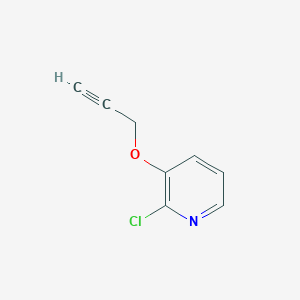![molecular formula C20H22N2OS B8789237 3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE](/img/structure/B8789237.png)
3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-allyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has shown significant potential in various scientific research fields due to its unique chemical properties and biological activities .
Vorbereitungsmethoden
The synthesis of 3-allyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one involves several steps. One common method starts with the reaction of 4-amino-3-ethoxycarbonyl-1,2-dihydrospiro(naphthalene-2,1’-cyclohexane) with allylisothiocyanate. This reaction produces an intermediate thiourea, which cyclizes in the presence of a base to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
3-allyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include bases like potassium hydroxide and solvents such as ethanol. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for synthesizing other complex organic molecules.
Wirkmechanismus
The mechanism by which 3-allyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antineoplastic activity is believed to result from its ability to interfere with DNA synthesis and cell division in cancer cells . The compound’s antimonoamineoxidase activity involves inhibiting the enzyme monoamine oxidase, which plays a role in the breakdown of neurotransmitters like serotonin and dopamine .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-allyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one include:
3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one: This compound has similar chemical properties but differs in the alkyl group attached to the nitrogen atom.
3-phenethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one: This compound has a different ring structure, which affects its chemical and biological properties.
The uniqueness of 3-allyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C20H22N2OS |
|---|---|
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
3-prop-2-enyl-2-sulfanylidenespiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C20H22N2OS/c1-2-12-22-18(23)16-17(21-19(22)24)15-9-5-4-8-14(15)13-20(16)10-6-3-7-11-20/h2,4-5,8-9H,1,3,6-7,10-13H2,(H,21,24) |
InChI-Schlüssel |
SGWZAAOFZXNGER-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1C(=O)C2=C(C3=CC=CC=C3CC24CCCCC4)NC1=S |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
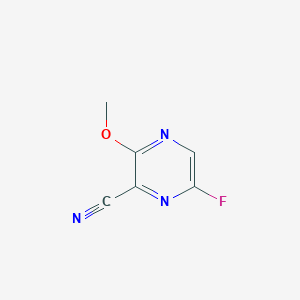
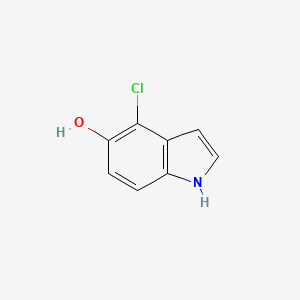
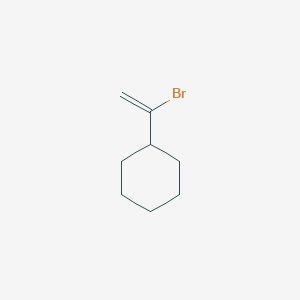
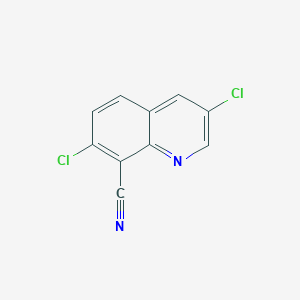
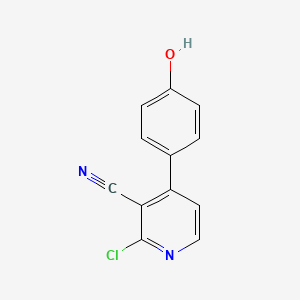
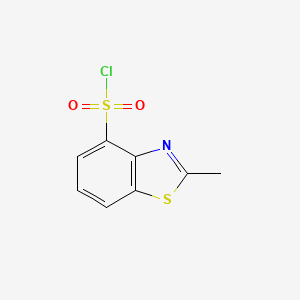
![1-Methyl-6-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8789199.png)
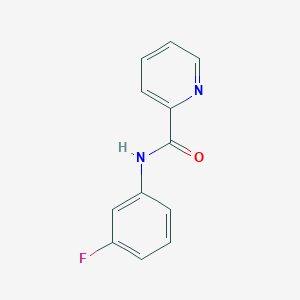

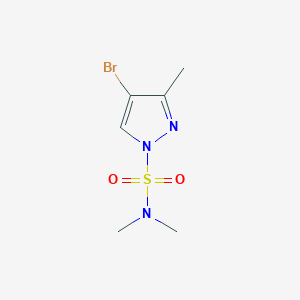
![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B8789245.png)


